REACTION_CXSMILES
|
C1(C)C=CC=CC=1.C[N:9](C)C=O.N.Cl.Cl[CH2:16][CH2:17][N:18]([CH:20](Cl)[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH3:19]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+]>[CH3:19][N:18]1[CH2:17][CH2:16][NH:9][CH:21]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:20]1 |f:3.4,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
109 kg
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
515 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1320 kg
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
41 kg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN(C)C(CC1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
519.2 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
31 kg
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 40° to 44° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
WASH
|
Details
|
A vessel in which the slurry mixture had been placed was washed with 178 kg of toluene
|
Type
|
ADDITION
|
Details
|
the washing liquid was introduced into the reactor
|
Type
|
CUSTOM
|
Details
|
A solution prepared
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 45° to 47° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to separate into layers
|
Type
|
ADDITION
|
Details
|
To the aqueous layer was added a solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred
|
Type
|
EXTRACTION
|
Details
|
extracted at 23° to 24° C. with 461 kg of toluene
|
Type
|
ADDITION
|
Details
|
Further, 461 kg of toluene was added to the aqueous layer
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
EXTRACTION
|
Details
|
to extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer was dried over 76 kg of anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered
|
Type
|
WASH
|
Details
|
the filtered residue was washed with 143 kg of toluene
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
to distill off toluene
|
Type
|
DISTILLATION
|
Details
|
Further, dimethylformamide was distilled off under reduced pressure (450 to 720 Pa)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(NCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 157.8 g | |
YIELD: PERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.C[N:9](C)C=O.N.Cl.Cl[CH2:16][CH2:17][N:18]([CH:20](Cl)[CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[CH3:19]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.[OH-].[Na+]>[CH3:19][N:18]1[CH2:17][CH2:16][NH:9][CH:21]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:20]1 |f:3.4,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
109 kg
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
515 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1320 kg
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
41 kg
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
N-(2-chloroethyl)-N-methyl-α-chloro-β-phenylethylamine hydrochloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN(C)C(CC1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
519.2 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
31 kg
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 40° to 44° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was introduced
|
Type
|
WASH
|
Details
|
A vessel in which the slurry mixture had been placed was washed with 178 kg of toluene
|
Type
|
ADDITION
|
Details
|
the washing liquid was introduced into the reactor
|
Type
|
CUSTOM
|
Details
|
A solution prepared
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 45° to 47° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to separate into layers
|
Type
|
ADDITION
|
Details
|
To the aqueous layer was added a solution
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred
|
Type
|
EXTRACTION
|
Details
|
extracted at 23° to 24° C. with 461 kg of toluene
|
Type
|
ADDITION
|
Details
|
Further, 461 kg of toluene was added to the aqueous layer
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
EXTRACTION
|
Details
|
to extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layer was dried over 76 kg of anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The organic layer was filtered
|
Type
|
WASH
|
Details
|
the filtered residue was washed with 143 kg of toluene
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
to distill off toluene
|
Type
|
DISTILLATION
|
Details
|
Further, dimethylformamide was distilled off under reduced pressure (450 to 720 Pa)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CC(NCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 157.8 g | |
YIELD: PERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |